4-Chloro-3-methylisoxazole-5-carboxamide
Description
Historical Context and Significance of the Isoxazole (B147169) Nucleus in Heterocyclic Chemistry
The isoxazole nucleus is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions. wikipedia.orgnih.gov This arrangement of heteroatoms imparts distinct physicochemical properties to the ring system. chemicalbook.com Historically, the study of isoxazoles has been a significant part of the broader exploration of heterocyclic compounds, which are integral to the chemistry of life and pharmaceuticals. nih.govpharmatutor.org The isoxazole ring is found in natural products, such as the neurotoxin ibotenic acid, and forms the structural basis for numerous synthetic drugs. wikipedia.orgnih.gov
The significance of the isoxazole scaffold in medicinal chemistry is extensive. Its structure is a key pharmacophore in a variety of therapeutic agents, including the COX-2 inhibitor valdecoxib (B1682126) and several beta-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin. wikipedia.orgnih.gov The versatility of the isoxazole ring allows it to serve as a bioisosteric replacement for other functional groups, enhancing a molecule's pharmacokinetic profile and efficacy. mdpi.com Researchers have demonstrated that derivatives of the isoxazole nucleus exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties. nih.govijpca.orgrsc.org The development of novel synthetic strategies, such as 1,3-dipolar cycloadditions, has further expanded the ability to create diverse and complex isoxazole derivatives for drug discovery. nih.govrsc.org
Physicochemical Properties of the Isoxazole Nucleus
| Property | Value |
|---|---|
| Chemical Formula | C₃H₃NO |
| Molar Mass | 69.06 g/mol |
| Boiling Point | 95 °C |
| Density | 1.075 g/mL |
| Acidity (pKa of conjugate acid) | -3.0 |
| Nature | Electron-rich aromatic compound |
Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov
Importance of the Carboxamide Moiety in Chemical Scaffolds
The carboxamide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a fundamental component in organic and medicinal chemistry. jocpr.com It is often described as a "privileged scaffold" because of its frequent appearance in FDA-approved drugs and its crucial role in molecular interactions. researchgate.net The amide bond is notably stable and provides structural rigidity to molecules. jocpr.com
A key feature of the carboxamide moiety is its ability to participate in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). This capability is critical for the specific binding of drugs to biological targets like enzymes and receptors. jocpr.comnih.gov In drug design, the carboxamide linkage enhances molecular flexibility and provides opportunities to improve target affinity and pharmacokinetic properties. nih.gov Beyond pharmaceuticals, carboxamides are essential in biochemistry, forming the peptide bonds that link amino acids into proteins. They are also utilized in materials science for the development of polymers and functional materials. jocpr.com The synthesis of carboxamides is a well-established area of chemistry, often involving the coupling of a carboxylic acid with an amine. jocpr.com
Overview of 4-Chloro-3-methylisoxazole-5-carboxamide within the Isoxazole Carboxamide Class
This compound (CAS Number: 860371-74-0) is a specific molecule that combines the isoxazole nucleus with a carboxamide group, further functionalized with chloro and methyl substituents. bldpharm.com Its structure consists of a central isoxazole ring with:
A chloro group at position 4.
A methyl group at position 3.
A carboxamide group (-CONH₂) at position 5.
While detailed academic studies focusing exclusively on this compound are not extensively published, its structure places it firmly within the isoxazole carboxamide class of molecules, which is an active area of research. nih.govresearchgate.net The synthesis of this compound would typically be achieved through the amidation of its precursor, 4-Chloro-3-methylisoxazole-5-carboxylic acid. This reaction involves converting the carboxylic acid into a more reactive derivative (like an acid chloride) which then reacts with ammonia (B1221849) or an amine to form the stable carboxamide bond. The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the isoxazole ring is expected to influence the molecule's electronic properties, reactivity, and potential biological activity.
Research Trajectories and Unexplored Chemical Space for Isoxazole Carboxamide Derivatives
The research trajectory for isoxazole carboxamides is diverse and focused on leveraging their potential as therapeutic agents. rsc.org Numerous studies have synthesized libraries of these derivatives to screen for various biological activities. nih.govnih.gov Key areas of investigation include their use as anticancer agents, where they have shown potent activity against various cancer cell lines, and as inhibitors of specific enzymes like reverse transcriptase for antiviral applications. researchgate.netnih.gov
The primary unexplored chemical space for a compound like this compound lies in the derivatization of the carboxamide's nitrogen atom. The two hydrogen atoms on the primary amide offer a direct handle for synthetic modification. Creating a library of N-substituted derivatives by reacting the parent compound with various alkyl, aryl, or heterocyclic amines could yield novel molecules with modulated properties. These modifications can significantly impact a compound's solubility, cell permeability, and binding affinity to biological targets. For instance, structure-activity relationship (SAR) studies on related isoxazole carboxamides have shown that the nature of the N-substituent is critical for potency and selectivity. nih.gov Future research could therefore focus on synthesizing these derivatives and screening them against a range of biological targets, such as kinases, proteases, or G-protein coupled receptors, to unlock new therapeutic potential.
Reported Biological Activities of Various Isoxazole Carboxamide Derivatives
| Derivative Class | Reported Biological Activity | Therapeutic Area |
|---|---|---|
| Phenyl-isoxazole-carboxamides | Anticancer / Cytotoxic | Oncology |
| Diarylisoxazole-carboxamides | Mitochondrial Permeability Transition Pore (mtPTP) Inhibition | Muscular Dystrophies |
| Substituted Isoxazole-carboxamides | Fungicidal | Agrochemical |
| Isoxazole-3-carboxamides | Antitubercular | Infectious Disease |
| General Isoxazole Carboxamides | Non-Nucleoside Reverse Transcriptase (NNRT) Inhibition | Antiviral (HIV) |
Structure
3D Structure
Properties
Molecular Formula |
C5H5ClN2O2 |
|---|---|
Molecular Weight |
160.56 g/mol |
IUPAC Name |
4-chloro-3-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C5H5ClN2O2/c1-2-3(6)4(5(7)9)10-8-2/h1H3,(H2,7,9) |
InChI Key |
TYQBDYIFEBLODP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Cl)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 3 Methylisoxazole 5 Carboxamide and Its Analogues
Fundamental Synthetic Routes to the Isoxazole (B147169) Ring System
The synthesis of the isoxazole ring, a key structural motif in many pharmacologically active compounds, can be achieved through several established chemical pathways. These methods include cycloaddition reactions, the cyclization of linear precursors, and condensation reactions.
1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis
One of the most versatile and widely utilized methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition, or [3+2] cycloaddition, reaction. nih.gov This reaction involves a 1,3-dipole, typically a nitrile oxide, reacting with a dipolarophile, such as an alkyne or an alkene, to form the heterocyclic ring. nih.govresearchgate.net
Nitrile oxides are key intermediates in this process and can be generated in situ from various precursors, such as the dehydrohalogenation of hydroximoyl halides or the oxidation of aldoximes. maynoothuniversity.ienih.gov When a nitrile oxide reacts with an alkyne, it directly yields a substituted isoxazole. researchgate.net If an alkene is used as the dipolarophile, the initial product is an isoxazoline, which can be subsequently oxidized to the corresponding isoxazole. This approach allows for significant molecular diversity as various substituents can be introduced on the final isoxazole ring by selecting appropriately substituted starting materials. nih.gov
The regioselectivity of the nitrile oxide cycloaddition is a critical factor, determining the final arrangement of substituents on the isoxazole ring. The reaction between a nitrile oxide and a monosubstituted alkyne generally leads to the formation of the 3,5-disubstituted isoxazole as the major regioisomer. maynoothuniversity.ie This outcome is influenced by the electronic and steric properties of the reacting molecules. While thermal reactions typically yield 5-heterosubstituted isoxazoles from electron-rich alkynes, the use of catalysts like ruthenium can reverse this regioselectivity to favor the formation of 4-heterosubstituted isoxazoles. acs.org
| 1,3-Dipole | Dipolarophile | Conditions | Major Regioisomeric Product |
|---|---|---|---|
| Aryl Nitrile Oxide | Terminal Alkyne | Thermal | 3-Aryl-5-substituted isoxazole |
| Alkyl Nitrile Oxide | Electron-Rich Alkyne (e.g., Thioalkyne) | Thermal | 5-Heterosubstituted isoxazole acs.org |
| Alkyl Nitrile Oxide | Electron-Rich Alkyne (e.g., Thioalkyne) | Ruthenium-catalyzed | 4-Heterosubstituted isoxazole acs.org |
| Aryl Nitrile Oxide | Alkene | Thermal | 3-Aryl-5-substituted isoxazoline |
Cyclization Reactions of Precursors
Another effective strategy for isoxazole synthesis involves the cyclization of acyclic precursors that contain the necessary atoms in the correct sequence. A common method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govorganic-chemistry.org This reaction, often mediated by reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), proceeds under mild conditions to yield highly substituted isoxazoles, such as 4-iodoisoxazoles, in good yields. nih.govorganic-chemistry.org A similar approach involves a one-pot sequence starting from propargylamines, which are first oxidized to oximes and then undergo copper-mediated intramolecular cyclization to form the isoxazole ring. acs.orgacs.org
Hydroxylamine (B1172632) Condensation with Dicarbonyl Compounds
A classical and highly reliable method for isoxazole synthesis is the condensation of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents. wikipedia.orgyoutube.comsci-hub.ru This reaction involves the initial formation of a monoxime intermediate from one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring. youtube.com The reaction of a β-ketoester with hydroxylamine, for example, is a foundational step in building variously substituted isoxazole cores. This method is particularly useful for creating isoxazol-5-one structures, which can serve as versatile intermediates for further functionalization.
Strategic Synthesis of 4-Chloro-3-methylisoxazole-5-carboxamide Skeleton
The synthesis of a specifically substituted compound like this compound requires a targeted, multi-step approach to ensure the correct placement of the methyl, chloro, and carboxamide groups on the isoxazole ring. A common synthetic strategy begins with the construction of a 3-methyl-isoxazol-5-one core, followed by sequential functionalization.
A representative synthetic pathway proceeds as follows:
Formation of the Isoxazol-5-one Core : The synthesis typically starts with the condensation of a 1,3-dicarbonyl compound, such as ethyl acetoacetate, with hydroxylamine. This reaction forms the 3-methyl-5-isoxazolone intermediate, establishing the methyl group at the C3 position.
Chlorination at C4 : The active methylene (B1212753) group at the C4 position of the 3-methyl-5-isoxazolone ring is susceptible to electrophilic substitution. Chlorination can be achieved using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to yield 4-chloro-3-methyl-5-isoxazolone.
Conversion to the 5-Carboxamide : The final step involves the conversion of the isoxazolone moiety into the 5-carboxamide. This can be accomplished by first converting the C5-hydroxyl group (in the enol tautomer of the isoxazolone) into a better leaving group, such as a chloride, by using a reagent like phosphorus oxychloride (POCl₃). The resulting 4,5-dichloro-3-methylisoxazole can then undergo nucleophilic substitution at the C5 position with ammonia (B1221849) to furnish the final product, this compound.
This strategic sequence allows for precise control over the substitution pattern on the isoxazole ring.
| Step | Starting Material | Key Reagent(s) | Product |
|---|---|---|---|
| 1 | Ethyl acetoacetate | Hydroxylamine | 3-Methyl-5-isoxazolone |
| 2 | 3-Methyl-5-isoxazolone | Sulfuryl chloride (SO₂Cl₂) | 4-Chloro-3-methyl-5-isoxazolone |
| 3 | 4-Chloro-3-methyl-5-isoxazolone | Phosphorus oxychloride (POCl₃), then Ammonia | This compound |
Introduction of the Methyl Group at Position 3
The regioselective introduction of a methyl group at the C3 position of the isoxazole ring is a crucial first step in the synthesis of the target compound. A common and effective strategy involves the cyclocondensation reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. To specifically place the methyl group at position 3, a starting material such as a 1,3-diketone with a terminal methyl ketone moiety is often employed.
One of the most established methods is the Claisen isoxazole synthesis, which utilizes the reaction of a 1,3-dicarbonyl compound with hydroxylamine. However, this method can sometimes lead to a mixture of regioisomers. To achieve high regioselectivity for the 3-methylisoxazole, β-enamino diketones can be used as precursors. The reaction conditions, including the choice of solvent and the use of catalysts, can significantly influence the regiochemical outcome. For instance, variations in reaction conditions can selectively yield 3,5-disubstituted or other isomeric isoxazoles. nih.gov
Another approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. To introduce the methyl group at C3, an appropriate nitrile oxide precursor is required. For example, the dehydration of an aldoxime derived from acetaldehyde (B116499) would generate the necessary nitrile oxide for this cycloaddition.
Chlorination Strategies at Position 4 of the Isoxazole Ring
The introduction of a chlorine atom at the C4 position of the isoxazole ring is typically achieved through electrophilic halogenation. The isoxazole ring is susceptible to electrophilic attack, and the C4 position is often the most reactive site for such substitutions, particularly when C3 and C5 are substituted.
A common method for this transformation is the use of N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction is often carried out in a suitable solvent, and the reactivity of the isoxazole substrate can be influenced by the nature of the substituents at other positions. For instance, electron-donating groups can enhance the rate of electrophilic substitution.
Another effective strategy for introducing a halogen at the 4-position is through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. While this method is widely used for synthesizing 4-iodoisoxazoles using iodine monochloride (ICl), similar principles can be applied for chlorination using appropriate chlorine-based electrophiles. nih.govorganic-chemistry.orgorganic-chemistry.orgacs.org This approach offers a high degree of control over the position of halogenation.
Recent studies have also explored ring-opening chlorination reactions of isoxazoles using agents like trichloroisocyanuric acid (TCCA) in acetonitrile, which can lead to chlorinated products, although this may involve skeletal rearrangements. researchgate.net
Formation of the Carboxamide Group at Position 5
The final key functionalization in the synthesis of this compound is the introduction of the carboxamide group at the C5 position. This is typically accomplished through a two-step process: initial formation of a carboxylic acid or its derivative at C5, followed by amidation.
The isoxazole-5-carboxylic acid can be synthesized through various routes. One common method involves the reaction of a β-ketoester with hydroxylamine, which, depending on the conditions, can lead to the formation of an isoxazole with an ester group at C5. This ester can then be hydrolyzed to the corresponding carboxylic acid.
Once the 4-chloro-3-methylisoxazole-5-carboxylic acid is obtained, it can be converted to the desired carboxamide. This is a standard organic transformation that can be achieved using several well-established methods. A common approach involves activating the carboxylic acid, for example, by converting it into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia or an appropriate amine to form the carboxamide.
Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is often preferred for its milder reaction conditions.
| Reagent for Carboxylic Acid Activation | Amine Source | Typical Conditions |
| Thionyl Chloride (SOCl₂) | Ammonia | Anhydrous, often in a non-protic solvent |
| Oxalyl Chloride | Ammonia | Anhydrous, mild conditions |
| EDC/DMAP | Ammonia or Amine | Room temperature, in a solvent like DCM |
Sequential vs. One-Pot Synthetic Approaches
The synthesis of this compound and its analogues can be carried out using either a sequential (step-wise) approach or a more streamlined one-pot synthesis.
A one-pot synthesis , on the other hand, involves carrying out multiple reaction steps in the same reaction vessel without isolating the intermediates. This approach is more efficient in terms of time, resources, and waste generation. For example, a one-pot procedure could involve the formation of the isoxazole ring followed by in-situ chlorination and subsequent amidation. The development of such procedures requires careful selection of reagents and reaction conditions to ensure compatibility between the different reaction steps. While potentially more challenging to optimize, successful one-pot syntheses can be highly advantageous in terms of process efficiency. nih.govnih.gov
| Approach | Advantages | Disadvantages |
| Sequential | High purity of intermediates and final product, Easier to troubleshoot and optimize individual steps. | Time-consuming, More solvent and reagent usage, Potential for lower overall yield due to multiple purification steps. |
| One-Pot | Time and resource-efficient, Reduced waste generation, Higher atom economy. | More complex to optimize, Potential for side reactions, Purification of the final product can be more challenging. |
Advanced Synthetic Techniques and Green Chemistry Considerations
In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. This has led to the exploration of advanced techniques and green chemistry principles in the synthesis of isoxazole derivatives, including this compound.
Metal-Free Synthetic Protocols for Isoxazole Carboxamides
While metal-catalyzed reactions are widely used in organic synthesis, they often come with drawbacks such as the cost and toxicity of the metal catalysts, as well as the potential for metal contamination in the final product. As a result, there is a growing interest in developing metal-free synthetic routes for isoxazole carboxamides.
One prominent metal-free approach for the synthesis of the isoxazole core is the [3+2] cycloaddition reaction between nitrile oxides and alkynes. This reaction can often be promoted by a base and does not require a metal catalyst. nih.gov The in-situ generation of nitrile oxides from aldoximes using a mild base is a common strategy in this context.
Furthermore, the formation of the carboxamide group from a carboxylic acid can be achieved using metal-free coupling agents, as discussed previously. By combining these metal-free steps, it is possible to devise a completely metal-free synthesis of this compound.
Microwave-Assisted Synthesis in Isoxazole Chemistry
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages over conventional heating methods. These benefits include significantly reduced reaction times, often from hours to minutes, improved product yields, and enhanced reaction selectivity.
In the context of isoxazole synthesis, microwave irradiation has been successfully applied to various reaction types, including the cyclocondensation reactions to form the isoxazole ring and the subsequent functionalization steps. For example, the synthesis of substituted oxazole (B20620) isoxazole carboxamides has been efficiently achieved using a one-pot procedure under microwave irradiation. nih.gov Microwave heating can also be beneficial for the chlorination and amidation steps, potentially leading to cleaner reactions and easier purification. The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and reaction times. rsc.org
| Technique | Advantages in Isoxazole Synthesis |
| Metal-Free Synthesis | Avoids toxic and expensive metal catalysts, Reduces metal contamination in the final product, Simplifies purification. |
| Microwave-Assisted Synthesis | Drastically reduces reaction times, Often improves reaction yields, Can enhance reaction selectivity, Reduces energy consumption. |
Catalytic Methods in Isoxazole Carboxamide Construction
Catalysis offers elegant and efficient pathways to isoxazole and isoxazole carboxamide scaffolds, often providing high yields and regioselectivity under mild conditions. organic-chemistry.org Various metal-based and organocatalytic systems have been developed for the key bond-forming reactions.
One of the most prevalent catalytic methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. rsc.org Copper(I) catalysts are particularly effective in this transformation. For instance, a one-pot, three-step procedure utilizing a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes provides 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.orgnih.gov This approach is valued for its operational simplicity and mild reaction conditions. organic-chemistry.org Gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oximes has also been reported for synthesizing fluoroisoxazoles. nih.gov
Palladium catalysis has been employed in four-component coupling reactions to produce isoxazole derivatives from a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide. organic-chemistry.org Beyond metal catalysis, hypervalent iodine(III) species have been shown to efficiently catalyze the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes, yielding polycyclic fused isoxazole derivatives. mdpi.com This method relies on the in situ generation of a hydroxy(aryl)iodonium tosylate as the precatalyst. mdpi.com
For the construction of the carboxamide linkage itself, coupling agents that act as catalysts are frequently used. The reaction between an isoxazole carboxylic acid and an amine is often facilitated by activating agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in combination with a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP). nih.gov This method is widely used for creating libraries of isoxazole carboxamide derivatives by coupling a parent isoxazole carboxylic acid with various amines. nih.govnih.gov
Table 1: Overview of Catalytic Methods in Isoxazole Synthesis
| Catalytic System | Reaction Type | Key Reactants | Product Type | Reference |
|---|---|---|---|---|
| Copper(I) | 1,3-Dipolar Cycloaddition | Nitrile Oxides, Terminal Alkynes | 3,5-Disubstituted Isoxazoles | organic-chemistry.orgnih.gov |
| Gold(III) Chloride | Cycloisomerization | α,β-Acetylenic Oximes | Substituted Isoxazoles | organic-chemistry.org |
| Palladium | Four-Component Coupling | Alkyne, Hydroxylamine, CO, Aryl Iodide | Substituted Isoxazoles | organic-chemistry.org |
| Hypervalent Iodine(III) | Intramolecular Oxidative Cycloaddition | Alkyne/Alkene-Tethered Aldoximes | Fused Isoxazoles | mdpi.com |
Synthesis of Diverse Isoxazole Carboxamide Derivatives
The isoxazole carboxamide scaffold serves as a versatile template for generating extensive libraries of compounds. Diversity is achieved through modifications at several key positions, including the carboxamide nitrogen, attached aromatic or heteroaromatic rings, and the core isoxazole structure itself.
A primary strategy for creating diverse isoxazole carboxamides involves varying the amine component used in the amide bond formation. This allows for the introduction of a wide array of substituents on the carboxamide nitrogen, significantly altering the molecule's properties.
A common synthetic route starts with an isoxazole-carboxylic acid, which is then converted to a more reactive intermediate like an acid chloride or activated with coupling agents before being treated with a desired amine. For example, 5-methylisoxazole-3-carbonyl chloride has been reacted with a broad range of aromatic amines to produce a series of 5-methylisoxazole-3-carboxamide (B1215236) derivatives. researchgate.net Similarly, researchers have synthesized a series of 3-methyl-4-phenyl-isoxazole-carboxamide derivatives by coupling 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid with various substituted anilines using EDCI and DMAP as activating agents. nih.gov This straightforward approach enables the systematic exploration of structure-activity relationships by introducing diverse functional groups appended to the amide nitrogen. nih.govnih.gov
For instance, in the synthesis of N-aryl isoxazole carboxamides, commercially available anilines bearing a wide range of substituents can be employed. Studies have successfully incorporated groups such as chloro, methoxy (B1213986), methylthio, and trifluoromethoxy onto the phenyl ring of the carboxamide portion. nih.govnih.govresearchgate.net This strategy allows for fine-tuning of the electronic and steric properties of the final compounds. An example is the synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide, which starts from the corresponding substituted aniline. nih.gov
Table 2: Examples of Derivatization of the Carboxamide Nitrogen
| Isoxazole Precursor | Amine Component | Resulting Derivative Class | Reference |
|---|---|---|---|
| 5-Methylisoxazole-3-carbonyl chloride | Various Aryl Amines | N-Aryl-5-methylisoxazole-3-carboxamides | researchgate.net |
| 5-(Methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid | Substituted Anilines | N-(Substituted phenyl)-5-methyl-3-phenylisoxazole-4-carboxamides | nih.gov |
The introduction of chirality into isoxazole carboxamide structures is an important area of research, as stereochemistry often plays a critical role in biological activity. Asymmetric synthesis can be approached by using chiral starting materials, employing chiral catalysts, or resolving racemic mixtures.
One reported strategy involves the use of chiral precursors that retain their stereochemical integrity throughout the reaction sequence. For example, a synthesis of chiral isoxazoles has been achieved starting from chiral O-propargylic oximes, where the chirality was preserved during the formation of the isoxazole ring. rsc.org While this example does not result directly in a carboxamide, the resulting chiral isoxazole could be further functionalized to introduce the carboxamide group, thereby producing a chiral derivative. The use of unnatural amino acids, which are inherently chiral, as building blocks also represents a powerful tool for constructing chiral molecular scaffolds. nih.gov
Molecular hybridization, which involves combining two or more bioactive pharmacophores into a single molecule, is a powerful strategy for developing novel compounds. mdpi.com The isoxazole ring is a common component in such hybrid structures.
Various synthetic approaches have been developed to link the isoxazole scaffold to other heterocyclic systems. For example, cinnoline-isoxazole and β-carboline-isoxazole hybrids have been synthesized via 1,3-dipolar cycloaddition reactions. rsc.org Other reported hybrids include isoxazole-1,2,4-oxadiazoles and isoxazole-mercaptobenzimidazoles. researchgate.net A new series of isoxazole tethered quinone-amino acid hybrids has been designed and synthesized, also involving a 1,3-dipolar cycloaddition as a key step. nih.gov These strategies demonstrate the versatility of the isoxazole core in constructing complex molecules that incorporate diverse structural and functional elements from different pharmacophores. mdpi.comresearchgate.net
Chemical Reactivity and Transformational Chemistry of Isoxazole Carboxamides
Reactions at the Isoxazole (B147169) Ring System
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is generally considered an electron-deficient aromatic system. This inherent electronic nature, along with the influence of the chloro, methyl, and carboxamide substituents, determines its susceptibility to various chemical reactions.
Electrophilic Substitution Reactions on the Isoxazole Core
Electrophilic substitution on the isoxazole ring is generally challenging due to its electron-deficient character. However, the outcome of such reactions is significantly influenced by the directing effects of the existing substituents. In the case of 4-Chloro-3-methylisoxazole-5-carboxamide, the methyl group at the 3-position is an activating group, while the chloro and carboxamide groups are deactivating.
Research on related isoxazole systems has shown that electrophilic attack, when it occurs, is often directed to the C4 position. For instance, the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of electrophiles like iodine monochloride (ICl) or iodine (I2) leads to the formation of 4-iodoisoxazoles. nih.govorganic-chemistry.orgacs.orgresearchgate.net This suggests that the C4 position is susceptible to electrophilic attack, which can be a viable route for introducing various functional groups.
It is important to note that the presence of the chloro group at the C4 position in this compound would likely hinder direct electrophilic substitution at this site. However, understanding the general principles of electrophilic substitution in isoxazoles provides a basis for designing synthetic strategies that might involve initial modification of the starting material to facilitate such reactions.
Nucleophilic Attack and Ring Transformations
The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack, which can lead to ring-opening and subsequent transformation into other heterocyclic systems. rsc.org The weak N-O bond in the isoxazole ring is prone to cleavage under various conditions, including photolysis and nucleophilic attack. wikipedia.org
For example, isoxazoles can undergo ring transformation into furan (B31954) and pyran derivatives. This process often involves an initial ring-opening in the presence of a nucleophile, followed by heterocyclization. rsc.org In some instances, nucleophilic attack can occur at the sulfur atom in related isothiazole (B42339) systems, leading to ring cleavage. cdnsciencepub.comresearchgate.net While specific studies on this compound are limited, these general reactivity patterns of isoxazoles suggest potential pathways for its transformation. For instance, treatment with strong bases or other nucleophiles could potentially initiate ring-opening, providing a route to novel chemical structures.
Lithiation and Subsequent Electrophilic Quenching Reactions
Lithiation is a powerful tool for the functionalization of heterocyclic compounds, including isoxazoles. The position of lithiation is directed by the most acidic proton, which is influenced by the inductive effects of the ring heteroatoms and substituents. cdnsciencepub.comresearchgate.net
In studies of substituted isoxazoles, lithiation has been observed at various positions. For 3,5-disubstituted isoxazoles, treatment with n-butyllithium can lead to the formation of the 4-lithio derivative, which can then be quenched with electrophiles to introduce a variety of substituents at the C4 position. cdnsciencepub.com In other cases, such as with 3,5-dimethylisoxazole, lithiation occurs at the C5-methyl group. cdnsciencepub.comresearchgate.net The inductive effect of ring oxygen and the nature of the substituents play a crucial role in determining the site of lithiation. cdnsciencepub.com For this compound, the presence of the chloro group at C4 would prevent direct lithiation at this position. However, lithiation at the C3-methyl group could be a possibility, providing a handle for further functionalization.
Reactivity of the Carboxamide Functional Group
The carboxamide functional group at the C5 position of this compound offers a versatile site for chemical modification.
Amide Hydrolysis and Formation
The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This transformation is a common reaction for amides and would yield 4-chloro-3-methylisoxazole-5-carboxylic acid. Conversely, the carboxamide can be formed from the corresponding carboxylic acid by reaction with an amine, often in the presence of a coupling agent. nih.govnih.gov This allows for the synthesis of a wide range of N-substituted derivatives. Studies on related isoxazole-carboxamide systems have demonstrated the utility of this reaction in creating libraries of compounds with diverse biological activities. nih.govnih.gov
| Reaction | Reagents and Conditions | Product |
| Amide Hydrolysis | Acid or Base | 4-chloro-3-methylisoxazole-5-carboxylic acid |
| Amide Formation | 4-chloro-3-methylisoxazole-5-carboxylic acid, Amine, Coupling Agent | N-substituted this compound |
Modifications and Derivatizations of the Amide Nitrogen
The nitrogen atom of the carboxamide group can undergo various modifications and derivatizations. While the specific reactivity of the amide nitrogen in this compound has not been extensively detailed, general reactions of primary amides can be considered. For example, N-alkylation or N-acylation could be achieved under appropriate conditions.
Halo-Substitution Chemistry of this compound
The chloro substituent at the C4 position of the isoxazole ring is pivotal to the reactivity of this compound, enabling a variety of substitution and coupling reactions.
The electron-withdrawing nature of the isoxazole ring system facilitates nucleophilic aromatic substitution (SNAr) at the 4-position. The chloro group can be displaced by a range of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups and build molecular complexity. This reactivity is analogous to that observed in other electron-deficient heterocyclic systems.
The general mechanism for the SNAr reaction at the 4-position of the isoxazole ring involves the addition of a nucleophile to form a resonance-stabilized Meisenheimer-like intermediate, followed by the elimination of the chloride ion to yield the substituted product.
Reaction with Amine Nucleophiles: Primary and secondary amines can react with this compound, typically in the presence of a base, to afford the corresponding 4-amino-3-methylisoxazole-5-carboxamide derivatives. These reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The resulting amino-isoxazole scaffold is a common motif in pharmacologically active compounds.
Reaction with Oxygen Nucleophiles: Alkoxides and phenoxides can displace the chloro group to form the corresponding ethers. The Williamson ether synthesis conditions, employing a strong base like sodium hydride to deprotonate the alcohol, followed by reaction with the chloro-isoxazole, are often effective. These ether linkages can be used to introduce a variety of side chains, contributing to the diversity of potential derivatives.
Reaction with Sulfur Nucleophiles: Thiolates are excellent nucleophiles and readily react with this compound to produce thioethers. These reactions typically proceed under mild conditions and are tolerant of a wide range of functional groups on the thiol. The resulting thioether can be further oxidized to the corresponding sulfoxide (B87167) or sulfone, providing additional avenues for chemical modification.
A representative table of potential nucleophilic aromatic substitution reactions is provided below:
| Nucleophile (Nu-H) | Reagent/Conditions | Product |
| R-NH₂ (Amine) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF), Heat | 4-(R-amino)-3-methylisoxazole-5-carboxamide |
| R-OH (Alcohol) | Strong Base (e.g., NaH), Solvent (e.g., THF) | 4-(R-oxy)-3-methylisoxazole-5-carboxamide |
| R-SH (Thiol) | Base (e.g., NaOH), Solvent (e.g., EtOH) | 4-(R-thio)-3-methylisoxazole-5-carboxamide |
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro substituent in this compound makes it a suitable substrate for such transformations, enabling the introduction of aryl, heteroaryl, and vinyl groups.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (typically a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl and biheteroaryl compounds. This compound can be coupled with various boronic acids to generate 4-aryl- or 4-heteroaryl-3-methylisoxazole-5-carboxamides. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific substrates being coupled.
A general scheme for the Suzuki-Miyaura coupling is as follows:
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. This reaction can be used to introduce vinyl groups at the 4-position of the isoxazole ring. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base such as triethylamine. The stereoselectivity of the Heck reaction often favors the formation of the trans isomer.
A generalized representation of the Heck reaction is shown below:
The following table summarizes the key components of these cross-coupling reactions:
| Reaction | Coupling Partner | Catalyst (Example) | Base (Example) | Product |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | 4-R-3-methylisoxazole-5-carboxamide |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/PPh₃ | Et₃N | 4-Vinyl-3-methylisoxazole-5-carboxamide |
Functionalization for Combinatorial Library Synthesis
The reactivity of this compound makes it an excellent scaffold for the construction of combinatorial libraries, which are collections of structurally related compounds. These libraries are invaluable in drug discovery and materials science for the rapid screening of a large number of compounds for desired properties. Both solid-phase and solution-phase synthesis techniques can be employed for this purpose.
Solid-phase synthesis offers several advantages for library construction, including the simplification of purification procedures, as excess reagents and byproducts can be washed away from the resin-bound product. This compound can be utilized in solid-phase synthesis in several ways.
One common approach involves attaching a molecule to a solid support and then reacting it with the isoxazole derivative. For instance, an amine-functionalized resin could be acylated with 4-Chloro-3-methylisoxazole-5-carboxylic acid (obtained by hydrolysis of the carboxamide). The chloro group on the resin-bound isoxazole can then be subjected to the substitution and cross-coupling reactions described above. Finally, cleavage from the resin would yield a library of 4-substituted-3-methylisoxazole-5-carboxamides.
Alternatively, the carboxamide nitrogen of this compound can be linked to a resin, and subsequent modifications can be performed at the 4-position.
The following table outlines a general solid-phase synthesis workflow:
| Step | Description |
| 1. Resin Functionalization | An appropriate functional group (e.g., amine) is present on the solid support. |
| 2. Linker Attachment | A linker molecule may be attached to the resin to facilitate cleavage. |
| 3. Scaffold Loading | The isoxazole scaffold is attached to the resin. |
| 4. Diversification | A series of reactions (e.g., SNAr, Suzuki, Heck) are performed to introduce diversity. |
| 5. Cleavage | The final products are cleaved from the solid support. |
| 6. Purification | The library of compounds is purified. |
Parallel solution-phase synthesis combines the advantages of traditional solution-phase chemistry with the high-throughput nature of combinatorial synthesis. In this approach, reactions are carried out in an array of separate reaction vessels, allowing for the simultaneous synthesis of a large number of individual compounds.
This compound is well-suited for this technique. For example, a library of amides can be generated by reacting 4-Chloro-3-methylisoxazole-5-carbonyl chloride (derived from the corresponding carboxylic acid) with a diverse set of amines in a multi-well plate. Each well would contain a different amine, leading to a library of N-substituted-4-chloro-3-methylisoxazole-5-carboxamides. These compounds could then be further diversified at the 4-position using the reactions previously discussed.
The use of automated liquid handling systems can greatly enhance the efficiency of parallel solution-phase synthesis. Purification of the final products is often achieved using high-throughput techniques such as preparative HPLC.
A schematic for a parallel solution-phase synthesis is presented below:
| Reactant A (in each well) | Reactant B (diverse set) | Reaction Condition | Product Library |
| 4-Chloro-3-methylisoxazole-5-carbonyl chloride | Amine 1, Amine 2, ... Amine n | Base, Solvent | Library of N-substituted-4-chloro-3-methylisoxazole-5-carboxamides |
| This compound | Boronic Acid 1, Boronic Acid 2, ... Boronic Acid n | Pd catalyst, Base | Library of 4-aryl-3-methylisoxazole-5-carboxamides |
Advanced Spectroscopic and Computational Characterization of Isoxazole Carboxamide Systems
Spectroscopic Elucidation of Molecular Structure
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are synergistically applied to build a comprehensive and unambiguous structural profile of 4-Chloro-3-methylisoxazole-5-carboxamide.
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of specific bonds can be observed. For this compound, the IR spectrum is expected to display several key absorption bands that confirm its structural features.
The most prominent peaks would include the stretching vibrations of the amide group. Typically, N-H stretching vibrations of a primary amide appear as two bands in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is expected to be a strong absorption in the range of 1680-1640 cm⁻¹. For related isoxazole (B147169) carboxamide derivatives, this C=O stretch has been reported around 1650-1643 cm⁻¹. rsc.org The N-H bending vibration (Amide II band) typically appears around 1640-1550 cm⁻¹.
Other significant vibrations include those from the isoxazole ring. The C=N stretching vibration within the heterocyclic ring is anticipated to produce a peak in the 1605-1580 cm⁻¹ region. researchgate.net The N-O bond stretching is generally observed between 1538-1250 cm⁻¹. researchgate.net Furthermore, the C-Cl stretching vibration would give rise to a signal in the fingerprint region, typically between 800-600 cm⁻¹. The C-H stretching and bending vibrations of the methyl group would also be present in their characteristic regions (around 2950 cm⁻¹ and 1450 cm⁻¹, respectively).
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3200 |
| Amide (C=O) | Stretch (Amide I) | 1680 - 1640 |
| Amide (N-H) | Bend (Amide II) | 1640 - 1550 |
| Isoxazole (C=N) | Stretch | 1605 - 1580 |
| Isoxazole (N-O) | Stretch | 1538 - 1250 |
| Alkyl (C-H) | Stretch | ~2950 |
| Alkyl (C-H) | Bend | ~1450 |
| Chloro (C-Cl) | Stretch | 800 - 600 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the precise connectivity and chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the small number of distinct proton environments. A characteristic singlet should appear for the three equivalent protons of the methyl group (-CH₃) attached to the C3 position of the isoxazole ring. Based on similar structures, this signal is anticipated in the δ 2.3-2.7 ppm range. The two protons of the primary amide group (-CONH₂) are expected to produce a broad singlet in the downfield region, typically between δ 5.0 and 8.0 ppm, with the exact chemical shift being highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct signals are expected. The carbonyl carbon of the amide group is the most deshielded, with a predicted chemical shift in the range of δ 160-170 ppm. The three carbons of the isoxazole ring (C3, C4, and C5) will have characteristic shifts influenced by the attached substituents (methyl, chloro, and carboxamide groups). The C3 and C5 carbons, bonded to nitrogen and oxygen, are typically found in the δ 150-170 ppm region, while the C4 carbon, bearing the chloro substituent, would likely appear around δ 110-120 ppm. The methyl carbon signal is expected to be the most upfield, appearing around δ 10-15 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -CH₃ | ¹H | 2.3 - 2.7 | Singlet |
| -CONH₂ | ¹H | 5.0 - 8.0 | Broad Singlet |
| -C ONH₂ | ¹³C | 160 - 170 | - |
| C 3-CH₃ | ¹³C | 155 - 165 | - |
| C 4-Cl | ¹³C | 110 - 120 | - |
| C 5-CONH₂ | ¹³C | 165 - 175 | - |
| -C H₃ | ¹³C | 10 - 15 | - |
While ¹D NMR spectra provide fundamental information, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of signals and confirmation of the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be very simple and primarily serve to confirm the absence of couplings for the methyl and amide protons, as they are isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak connecting the methyl proton signal with the methyl carbon signal, providing a definitive assignment for both.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) connectivity between protons and carbons. For this molecule, key HMBC correlations would be expected between the methyl protons (-CH₃) and the C3 and C4 carbons of the isoxazole ring. Additionally, correlations from the amide protons (-NH₂) to the carbonyl carbon (C=O) and the C5 carbon would firmly establish the position of the carboxamide group.
Solid-State NMR (SSNMR) spectroscopy is a vital tool for characterizing pharmaceutical compounds in their solid, crystalline, or amorphous forms. This technique can provide detailed information about polymorphism, molecular packing, and conformational variations that are not accessible in solution-state NMR. nih.govwiley.com
For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) SSNMR could be used to identify the number of crystallographically inequivalent molecules in the unit cell, which would manifest as a splitting of signals in the spectrum. Furthermore, SSNMR can probe intermolecular interactions, such as hydrogen bonding involving the amide group, through changes in chemical shifts and by measuring internuclear distances. nih.gov Specific techniques in SSNMR are also sensitive to the local environment of the chlorine atom, offering insights into halogen bonding or other non-covalent interactions within the crystal lattice. nih.gov
Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₅H₄ClN₂O₂.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental composition. The calculated monoisotopic mass for [M+H]⁺ is 175.0016. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Electron Ionization (EI) or Collision-Induced Dissociation (CID) would cause the molecule to fragment in a predictable manner. Key fragmentation pathways for isoxazole derivatives often involve the cleavage of the weak N-O bond, which can lead to a variety of ring-opened fragments. Other expected fragmentations for this compound would include the loss of the amide group (-CONH₂) or related neutral losses such as HNCO.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Description | Expected Value |
|---|---|---|
| Molecular Formula | - | C₅H₄ClN₂O₂ |
| Molecular Weight | (Monoisotopic) | 174.9934 g/mol |
| HRMS [M+H]⁺ | Calculated | 175.0016 |
| Isotopic Pattern | [M]⁺ : [M+2]⁺ Ratio | ~ 3:1 (due to ³⁵Cl/³⁷Cl) |
| Key Fragments | Expected Neutral Losses | -NH₂, -CONH₂, -HNCO, -Cl |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate mass measurement of the parent ion. This technique allows for the determination of the elemental formula of a molecule with high confidence, distinguishing it from other compounds with the same nominal mass. For a compound like this compound, HRMS would be used to confirm its elemental composition (C₅H₄ClN₂O₂). The high mass accuracy, typically within 5 ppm, offered by instruments such as Time-of-Flight (TOF) or Orbitrap analyzers, is crucial for this confirmation.
In studies of related isoxazole derivatives, HRMS is routinely used to verify the successful synthesis of target molecules. For instance, in the characterization of newly synthesized bis-isoxazole compounds, HRMS provided the pseudo-molecular ion [M+H]⁺ peak at m/z = 417.2127, which was consistent with its expected molecular formula, C₂₆H₂₈N₂O₃ nih.gov.
Table 1: Illustrative HRMS Data for an Isoxazole Derivative This table demonstrates the type of data obtained from HRMS analysis, using a representative isoxazole compound as an example.
| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ |
|---|
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules by transferring them from solution into the gas phase as intact ions, typically protonated species [M+H]⁺ or deprotonated species [M-H]⁻. It is particularly valuable for polar compounds like carboxamides.
Beyond determining the molecular weight, ESI can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a veritable fingerprint of the molecule, offering vital structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the carboxamide bond and potential ring-opening of the isoxazole moiety. While a specific fragmentation spectrum for the title compound is not available, studies on related structures confirm the utility of this method for structural elucidation.
Crystallographic Analysis for Three-Dimensional Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) Studies
While the specific crystal structure for this compound is not reported in the reviewed literature, SCXRD has been successfully applied to numerous isoxazole derivatives. For example, the analysis of various 3,4-disubstituted isoxazoles has confirmed their molecular structures, providing foundational data for further computational and biological studies researchgate.net.
Table 2: Example Crystallographic Data for an Isoxazole Derivative This table presents typical data obtained from an SCXRD experiment on a related heterocyclic compound to illustrate the outputs of the technique.
| Parameter | Illustrative Value for a Heterocyclic Compound |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| α (°) | 100.50 |
| β (°) | 98.61 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The data from an SCXRD experiment also reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. For this compound, the carboxamide group is a prime site for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. These interactions would likely play a dominant role in the formation of supramolecular structures, such as chains or sheets.
Furthermore, the aromatic isoxazole ring can participate in π-π stacking interactions. The chlorine atom can also engage in halogen bonding. The analysis of these interactions is crucial for understanding the physical properties of the solid material. Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular interactions in a crystal packing, delineating the contributions of different contact types (e.g., H···H, O···H, N···H) iucr.org.
Structure Activity Relationship Sar Studies in Isoxazole Carboxamide Medicinal Chemistry
Rational Design Principles in Isoxazole (B147169) Carboxamide Series
Rational drug design involves the deliberate and targeted creation of new drug candidates based on a deep understanding of the biological target and the chemical principles of molecular interactions. In the context of isoxazole carboxamides, this approach moves beyond random screening to a more focused and efficient discovery process.
Fragment-Based Drug Design Applied to Isoxazole Scaffolds
Fragment-Based Drug Design (FBDD) has become a powerful strategy in modern drug discovery. frontiersin.org This approach begins by screening libraries of small, low-complexity molecules, or "fragments," for weak but efficient binding to the biological target. frontiersin.org Once a fragment hit, such as a simple isoxazole ring, is identified, it serves as a starting point for building a more potent lead compound. researchgate.net
The process typically involves using sensitive biophysical techniques like X-ray crystallography or NMR spectroscopy to identify how these fragments bind to the target protein. This structural information is then used to "grow" the fragment by adding functional groups that can form additional favorable interactions, or by "linking" multiple fragments that bind to adjacent sites. frontiersin.org For isoxazole scaffolds, an initial isoxazole fragment might be optimized by adding substituents at the C-3, C-4, or C-5 positions and by elaborating the carboxamide portion to enhance affinity and selectivity for the target. researchgate.net
Ligand-Based and Structure-Based Design Strategies
Drug design strategies for isoxazole carboxamides can be broadly categorized as either ligand-based or structure-based, depending on the available information. iaanalysis.comextrapolations.com
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This method relies on the knowledge of molecules (ligands) that are known to interact with the target. quora.com By analyzing the common structural features and properties of a series of active isoxazole carboxamide analogues, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for biological activity. Quantitative structure-activity relationship (QSAR) models can also be built to correlate physicochemical properties of the molecules with their potency. quora.com These models then guide the design of new compounds with a higher probability of being active.
Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. extrapolations.com This powerful approach allows chemists to visualize the binding site, or "pocket," of the target and design molecules that fit precisely into it. Molecular docking is a key SBDD technique where computational programs predict the preferred orientation of an isoxazole carboxamide molecule within the target's binding site. quora.comnih.gov This allows for the rational design of modifications that enhance binding affinity by, for example, introducing a group that can form a hydrogen bond with a specific amino acid residue in the binding pocket.
Bioisosteric Replacements within the Isoxazole Carboxamide Framework
Bioisosterism is a fundamental strategy in medicinal chemistry where one atom or functional group in a molecule is replaced by another with similar physical or chemical properties. drughunter.comctppc.org The goal is to create a new molecule that retains the desired biological activity but has improved properties, such as enhanced potency, better selectivity, altered metabolic pathways, or reduced toxicity. spirochem.comnih.gov
Within the isoxazole carboxamide framework, bioisosteric replacements can be applied to several parts of the molecule:
The Isoxazole Ring: The entire isoxazole ring can be replaced by other five-membered heterocycles like oxadiazole, pyridine, or triazole to modulate electronic properties and metabolic stability. drughunter.comnih.gov
The Carboxamide Linker: The amide bond itself is often a target for bioisosteric replacement due to its potential susceptibility to metabolic cleavage by proteases. Common replacements include metabolically robust groups like 1,2,4-oxadiazoles or 1,2,3-triazoles, which can mimic the hydrogen bonding capabilities of the original amide. nih.gov
Substituents: Simple atomic replacements, such as substituting a methyl group with a chlorine atom or a hydrogen with a fluorine, are common strategies to alter lipophilicity, electronic character, and metabolic stability.
Influence of Substitution Patterns on Biological Activity
The biological activity of isoxazole carboxamides is highly dependent on the nature and position of substituents on both the isoxazole ring and the carboxamide moiety. SAR studies meticulously explore these relationships to identify optimal substitution patterns.
Impact of Substituents at the Isoxazole C-3, C-4, and C-5 Positions
The isoxazole ring offers three positions (C-3, C-4, and C-5) for substitution, and modifications at each can have a profound impact on activity. nih.govrsc.org
C-3 Position: The substituent at the C-3 position often plays a crucial role in target recognition. For instance, in a series of isoxazolines evaluated for analgesic and anti-inflammatory activity, compounds with a C-3 methyl group were found to be potent and selective COX-2 inhibitors. nih.gov In other series, replacing smaller alkyl groups with larger aryl groups at this position can significantly alter the binding mode and potency.
C-4 Position: The C-4 position is also critical for modulating activity. SAR studies have shown that introducing electron-withdrawing groups like fluorine at the C-4 position of the isoxazole ring can promote cytotoxicity in certain anticancer agents. nih.gov Fluorination at this position has been achieved using reagents like Selectfluor™. nih.gov
C-5 Position: The C-5 position often directs the molecule towards the exit of a binding pocket or provides additional interaction points. In a series of isoxazole derivatives synthesized as potential anticancer agents, the nature of the aryl group at C-5 was critical. The presence of fluorine or trifluoromethyl groups on a C-5 phenyl ring was shown to enhance cytotoxicity. nih.gov
The table below illustrates the effect of C-3 and C-5 substituents on anticancer activity against the Hep3B human liver cancer cell line. nih.gov
| Compound | C-3 Substituent | C-5 Substituent | IC₅₀ (µM) against Hep3B |
| 127 | Phenyl | 4-Fluorophenyl | 5.96 |
| 128 | Phenyl | 4-Chlorophenyl | 6.93 |
| 129 | Phenyl | 4-Bromophenyl | 8.02 |
Role of the N-Substituent on the Carboxamide Moiety
Studies on various series of isoxazole carboxamides have demonstrated the importance of this substituent. For example, in a series of phenyl-isoxazole-carboxamide derivatives tested for anticancer activity, the substitution pattern on the N-phenyl ring was critical. researchgate.net Compound 2a , with an unsubstituted N-phenyl ring, showed potent activity against HeLa and Hep3B cancer cell lines. researchgate.net In another study, the introduction of electron-withdrawing groups on the N-aryl moiety was found to be beneficial for activity. scielo.org.mx
The following table shows the impact of substituents on the N-phenyl ring on the anticancer activity of 3-phenyl-isoxazole-4-carboxamides against the Hep3B cell line. researchgate.net
| Compound | N-Substituent | IC₅₀ (µM) against Hep3B |
| 2a | Phenyl | 8.02 |
| 2b | 4-Methoxyphenyl | 6.93 |
| 2c | 4-Fluorophenyl | 5.96 |
| 2d | 4-Chlorophenyl | 28.62 |
These examples underscore that the electronic nature and steric bulk of the N-substituent are critical variables that medicinal chemists manipulate to optimize the biological profile of isoxazole carboxamide derivatives. nih.gov
Stereochemical Considerations in Activity Modulation
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, has a profound impact on its biological activity. For isoxazole carboxamide derivatives, as with many pharmacologically active compounds, stereochemistry is a critical factor that influences target binding, metabolism, and distribution. nih.gov The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form, which underscores the importance of stereoisomerism in biological systems. nih.gov
The specific orientation of functional groups can determine the potency and pharmacokinetic profile of a drug. nih.gov Different stereoisomers of the same compound can exhibit significantly different biological effects, with one isomer often being significantly more active than the others. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a ligand. For instance, studies on stereoisomeric 3-bromo-isoxazolyl amino alcohol derivatives revealed that different isomers behaved as partial agonists at β3-adrenoceptors while showing higher efficacy at β2-adrenoceptors, highlighting the role of stereochemistry in receptor interaction and functional outcome. nih.gov
In the context of isoxazole-containing compounds like the natural product acivicin (B1666538) and its synthetic analogue 3-Br-acivicin, the stereochemistry at the alpha-carbon of the amino acid portion is crucial for its inhibitory activity against various enzymes. nih.gov The covalent mechanism of action for these compounds involves a nucleophilic attack from a catalytic cysteine residue in the target enzyme to the C-3 position of the dihydroisoxazole (B8533529) ring. nih.gov The precise spatial arrangement of the molecule is essential for it to fit correctly into the active site and for this reaction to occur efficiently. Therefore, the synthesis and evaluation of individual stereoisomers are vital in medicinal chemistry to identify the most potent and selective therapeutic agents.
Mechanistic Correlation of Structural Features with Biological Response
The electronic properties of substituents on the isoxazole carboxamide scaffold play a pivotal role in modulating biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the molecule's affinity for its target, its metabolic stability, and its pharmacokinetic properties. researchgate.net
Structure-activity relationship (SAR) studies have consistently shown that the presence of electron-withdrawing groups, such as halogens (-F, -Cl, -Br) or trifluoromethyl (-CF3), on the phenyl ring of isoxazole derivatives often enhances biological activity. nih.govnih.gov For example, isoxazoles with an electron-withdrawing group on the phenyl ring displayed excellent sPLA2 inhibitory activities. nih.gov Specifically, SAR studies on a series of indole-containing isoxazoles revealed the significance of EWGs like –F, –Cl, and –Br, with an ortho-substituted bromo compound demonstrating particularly valuable cytotoxic effects. nih.govresearchgate.net Similarly, the presence of a fluorine or trifluoromethyl group at the fourth position of the phenyl ring in certain isoxazole derivatives was found to promote cytotoxicity against human cancer cell lines. nih.gov The electron-withdrawing nature of chlorine can optimize interactions within a binding site, potentially through π–π stacking and halogen bonding. mdpi.com
Conversely, electron-donating groups can also positively influence activity, depending on the biological target and the specific molecular context. Studies have shown that the antibacterial activity of some isoxazole derivatives is enhanced by the presence of electron-donating groups like methoxy (B1213986) (-OCH3) and dimethyl amino at the C-5 phenyl ring. ijpca.org In the context of AMPA receptor modulation, methoxy groups were found to significantly enhance activity, likely through hydrogen bonding and resonance effects that stabilize receptor interactions. mdpi.com
The following table summarizes the observed effects of various substituents on the biological activity of isoxazole derivatives based on research findings.
| Substituent Group | Electronic Effect | Position | Observed Impact on Biological Activity |
| -F, -Cl, -Br, -CF3 | Electron-Withdrawing | Phenyl ring | Often enhances antiproliferative and sPLA2 inhibitory activities. nih.govnih.gov |
| -Cl | Electron-Withdrawing | Phenyl ring | Can enhance binding to AMPA receptors. mdpi.com |
| -NO2, -Cl | Electron-Withdrawing | C-3 Phenyl ring | Can enhance antibacterial activity. ijpca.org |
| -OCH3, Dimethyl amino | Electron-Donating | C-5 Phenyl ring | Can enhance antibacterial activity. ijpca.org |
| -OCH3 | Electron-Donating | Phenyl ring | Can enhance AMPA receptor modulation. mdpi.com |
The biological function of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. The spatial orientation of the 4-Chloro-3-methylisoxazole-5-carboxamide scaffold and its derivatives determines how effectively they can fit into the binding site of a biological target. Even subtle changes in conformation can lead to significant differences in binding affinity and, consequently, biological activity.
Computational studies, such as those using DFT(B3LYP)/6-311++G(d,p) calculations, have been employed to identify the low-energy conformers of related oxazole (B20620) structures. For methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, two primary low-energy conformers were identified, differing in the orientation of the ester group relative to the oxazole ring. nih.gov This indicates that even relatively simple isoxazole derivatives can exist in multiple, energetically accessible shapes. The specific conformation adopted upon binding to a target is often the one that maximizes favorable interactions, such as hydrogen bonds and hydrophobic contacts.
The substitution pattern on the isoxazole carboxamide core directly influences its preferred conformation and how it is presented to the target protein. For instance, in a study of isoxazole derivatives as COX-2 inhibitors, it was observed that specific substitutions on the phenyl rings pushed the 5-methyl-isoxazole ring toward a secondary binding pocket, creating ideal binding interactions with the enzyme. nih.gov This highlights that the size and nature of substituents dictate the molecule's spatial arrangement within the active site, which is a key determinant of potency and selectivity. The ability of a molecule to adopt a specific, biologically active conformation is crucial for its function.
Computational modeling, particularly molecular docking, is an indispensable tool for elucidating the interactions between a ligand, such as a this compound derivative, and its biological target at the atomic level. These simulations provide insights into the binding mode, affinity, and the specific molecular forces that stabilize the ligand-protein complex.
Molecular docking studies have been widely applied to understand the activity of isoxazole carboxamides against various targets. For example, to investigate their potential as COX inhibitors, derivatives were docked into the X-ray crystal structures of human COX-1 and COX-2 enzymes. nih.gov These studies help identify key binding interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site, which can explain the observed inhibitory activity and selectivity. nih.govacs.org
In the development of herbicide safeners, molecular docking suggested that novel oxazole isoxazole carboxamides could compete with the herbicide chlorsulfuron (B1668881) in the active site of the enzyme acetolactate synthase, explaining their protective effects. nih.gov Similarly, in the pursuit of Farnesoid X receptor (FXR) agonists, docking and molecular dynamics simulations were used to understand the binding modes and interactions between isoxazole derivatives and the FXR ligand-binding domain. bohrium.commdpi.com These studies identified crucial residues like LEU287, MET290, and HIS447 as being significant for protein-ligand binding and agonistic activity. bohrium.com
The table below presents examples of targets studied with isoxazole derivatives and the computational methods used.
| Biological Target | Computational Method | Key Findings |
| Cyclooxygenase (COX) Enzymes | Molecular Docking | Identified binding interactions explaining COX-1/COX-2 inhibition and selectivity. nih.govacs.org |
| Farnesoid X Receptor (FXR) | Molecular Docking, Molecular Dynamics | Revealed key hydrophobic interactions and salt bridges with residues crucial for agonistic activity. bohrium.commdpi.com |
| Acetolactate Synthase | Molecular Docking | Suggested competitive binding with the substrate, explaining the herbicide safener effect. nih.gov |
| Carbonic Anhydrase (CA) | Molecular Docking, MD Simulations | Supported in vitro enzyme inhibition results and helped design more effective CA inhibitors. researchgate.net |
Computational SAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isoxazole carboxamide derivatives, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven to be powerful tools for understanding SAR and guiding the design of new, more potent molecules. bohrium.commdpi.com
In a typical 3D-QSAR study, a set of molecules with known biological activities is structurally aligned, and their steric and electrostatic fields (in CoMFA) or other similarity indices (in CoMSIA) are calculated. mdpi.com Statistical methods are then used to build a model that relates these fields to the observed activities. The predictive power of these models is validated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). bohrium.comnih.gov
Several QSAR studies on isoxazole derivatives have been successfully conducted. For a series of isoxazole derivatives acting as Farnesoid X receptor (FXR) agonists, CoMFA and CoMSIA models with strong predictive ability were developed. bohrium.commdpi.com The contour maps generated from these models provided crucial insights, indicating that hydrophobicity at one position (R2 group) and an electronegative group at another (R3 group) were critical for agonistic activity. mdpi.com Similarly, QSAR models have been developed for isoxazole derivatives with anti-inflammatory activity, showing a close correlation between the observed and predicted activities. nih.govresearchgate.net These models serve as valuable guides for medicinal chemists, allowing for the rational design and prediction of the activity of new compounds before their synthesis, thereby saving time and resources. researchgate.net
The following table displays representative statistical parameters from 3D-QSAR studies on isoxazole derivatives, demonstrating the robustness and predictive capability of these models.
| QSAR Model | Target/Activity | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (Predictive r²) |
| CoMFA | FXR Agonists | 0.664 | 0.960 | 0.872 |
| CoMSIA | FXR Agonists | 0.706 | 0.969 | 0.866 |
Table Reference: bohrium.commdpi.com
Pharmacophore Modeling for Target Interaction Prediction
Pharmacophore modeling is a computational strategy integral to drug discovery for predicting how a molecule, such as this compound, might interact with a biological target. This approach focuses on identifying the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to bind to a specific receptor and elicit a biological response. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
The process begins by analyzing a set of molecules known to be active against a particular target. For the isoxazole carboxamide class, this would involve compiling data on various derivatives and their observed biological activities. Computational software then aligns these molecules and extracts the common chemical features that are spatially arranged in a similar manner. The resulting pharmacophore model represents a 3D hypothesis of the key interaction points within the receptor's binding site.
For a compound like this compound, a hypothetical pharmacophore model would highlight specific features critical for its activity. The isoxazole ring's oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The methyl group contributes a hydrophobic feature, and the chloro-substituted ring provides a combination of hydrophobic and aromatic characteristics.
These models serve as powerful tools in medicinal chemistry. researchgate.net They can be used as 3D queries to search large chemical databases for novel compounds that fit the model, potentially leading to the discovery of new structural leads. researchgate.net Furthermore, pharmacophore models help in understanding structure-activity relationships (SAR), guiding the rational design of new, more potent, and selective analogs by suggesting which molecular modifications are likely to enhance target binding.
Table 1: Potential Pharmacophore Features of this compound
| Feature Type | Molecular Moiety | Potential Role in Target Interaction |
| Hydrogen Bond Acceptor | Isoxazole Oxygen | Forms hydrogen bond with receptor |
| Hydrogen Bond Acceptor | Isoxazole Nitrogen | Forms hydrogen bond with receptor |
| Hydrogen Bond Acceptor | Carboxamide Oxygen | Forms hydrogen bond with receptor |
| Hydrogen Bond Donor | Carboxamide N-H | Donates hydrogen bond to receptor |
| Hydrophobic Region | Methyl Group | Engages in hydrophobic interactions |
| Aromatic/Hydrophobic | Chloro-substituted Ring | Participates in pi-stacking or hydrophobic interactions |
Virtual Screening and Lead Generation from Chemical Libraries
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS). For the isoxazole carboxamide scaffold, virtual screening can be employed to explore vast chemical spaces and prioritize a smaller, more manageable number of compounds for synthesis and biological testing.
The process often begins with a known protein target structure, obtained from X-ray crystallography or generated through homology modeling. A virtual library of compounds, which can contain millions of molecules including diverse isoxazole carboxamide derivatives, is then computationally "docked" into the binding site of the target protein. nih.gov Docking algorithms predict the preferred orientation and conformation of each molecule within the binding site and calculate a "docking score," which estimates the binding affinity. researchgate.netnih.gov
Molecules with the best scores, indicating a higher probability of strong binding, are selected as "hits." nih.gov These hits are then subjected to further computational analysis, such as molecular dynamics simulations or more refined scoring methods, to improve the accuracy of the binding prediction. researchgate.net For example, a virtual screening campaign could be designed to find novel isoxazole carboxamide-based inhibitors for a specific enzyme like cyclooxygenase (COX) or a receptor like the Transient Receptor Potential Vanilloid 1 (TRPV1). nih.govnih.gov
The success of a virtual screening campaign relies heavily on the quality of the chemical library and the accuracy of the docking and scoring methods. researchgate.net Libraries can be sourced from commercial vendors or created "on-demand" by enumerating synthetically feasible combinations of building blocks. nih.gov This approach was successfully used to screen a library of 140 million on-demand isoxazole and triazole compounds to discover new ligands for a G-protein coupled receptor (GPCR) target. nih.gov The top-scoring compounds identified through this process serve as lead candidates for further optimization in the drug discovery pipeline.
Table 2: General Workflow for Virtual Screening of an Isoxazole Carboxamide Library
| Step | Description | Key Considerations |
| 1. Target Preparation | A 3D structure of the biological target is prepared for docking. | Defining the binding site, assigning protonation states. |
| 2. Library Generation | A diverse library of virtual compounds, including isoxazole carboxamides, is assembled. | Chemical diversity, drug-like properties, synthetic feasibility. nih.gov |
| 3. Molecular Docking | Each compound in the library is computationally docked into the target's binding site. | Choice of docking algorithm and scoring function. researchgate.net |
| 4. Hit Selection | Compounds are ranked based on their docking scores, and top candidates are selected. | Score threshold, visual inspection of binding poses. nih.gov |
| 5. Post-Screening Analysis | Selected hits are further evaluated using more rigorous computational methods. | Re-scoring, molecular dynamics simulations, binding free energy calculations. researchgate.net |
| 6. Experimental Validation | The most promising virtual hits are synthesized and tested in biological assays. | Confirmation of activity and determination of potency. |
Mechanistic Insights into Biological Activities of 4 Chloro 3 Methylisoxazole 5 Carboxamide Derivatives
Enzyme Inhibition Mechanisms
Derivatives of 4-Chloro-3-methylisoxazole-5-carboxamide exert their biological effects by targeting the active sites or allosteric sites of various enzymes, leading to the modulation of critical signaling pathways. The specific nature of the substitutions on the core structure dictates the target specificity and inhibitory potency.
Cyclooxygenase (COX) Inhibition and Anti-Inflammatory Pathways
Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins (B1171923). nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and upregulated during inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. rjpbr.com
Derivatives of isoxazole-carboxamide have been identified as potent COX inhibitors. nih.gov The mechanism of action involves the isoxazole (B147169) scaffold binding within the active site of the COX enzymes, thereby preventing the binding of arachidonic acid. rjpbr.com The anti-inflammatory effects of these compounds are a direct result of this inhibition, which leads to a reduction in the production of prostaglandins that mediate pain, fever, and inflammation. mdpi.com
Molecular docking studies have shown that substitutions on the phenyl rings of the isoxazole-carboxamide scaffold can significantly influence potency and selectivity. For instance, a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another can orient the 5-methyl-isoxazole ring toward a secondary binding pocket, creating ideal interactions with the COX-2 enzyme. nih.gov This selectivity for COX-2 over COX-1 is a key goal in modern NSAID development to reduce gastrointestinal side effects associated with COX-1 inhibition. nih.gov
Table 1: In Vitro COX Inhibitory Activity of Selected Isoxazole Derivatives
| Compound ID | Target | IC50 (nM) | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|---|
| A13 | COX-1 | 64 | 4.63 |
| A13 | COX-2 | 13 | 4.63 |
| B2 | COX-1 | - | 20.7 |
| B2 | COX-2 | - | 20.7 |
IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. Data sourced from a study on isoxazole-containing compounds. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. nih.gov This process is crucial for tumor growth and metastasis, making VEGFR-2 a significant target for anticancer therapies. nih.govespublisher.com VEGFR-2 is a receptor tyrosine kinase; its inhibition blocks downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. nih.gov
Isoxazole derivatives have been developed as potent inhibitors of VEGFR-2 kinase. rsc.org The mechanism involves the compound binding to the ATP-binding site within the kinase domain of VEGFR-2. This competitive inhibition prevents the autophosphorylation of the receptor, thereby halting the signal transduction cascade. nih.gov Molecular docking studies have identified key interactions between isoxazole derivatives and crucial amino acid residues in the VEGFR-2 active site, such as Cys919, Asp1046, and Glu885. rsc.org The design of these inhibitors often incorporates a pharmacophore that mimics the binding mode of established type II inhibitors like Sorafenib. nih.gov
The anti-angiogenic effect of these compounds has been demonstrated in various cancer cell lines, where they inhibit proliferation and induce apoptosis. nih.govnih.gov
Table 2: VEGFR-2 Kinase Inhibitory Activity of Selected Derivatives
| Compound ID | Target | IC50 (µM) |
|---|---|---|
| Sorafenib (Control) | VEGFR-2 | 0.082 |
| Compound 11 | VEGFR-2 | 0.192 |
| Compound 10e | VEGFR-2 | 0.241 |
| Compound 13a | VEGFR-2 | 0.258 |
| Compound 36a | VEGFR-2 | 1.154 |
| Compound 38c | VEGFR-2 | 0.664 |
IC50 values represent the concentration required to inhibit 50% of the kinase's activity. nih.govnih.gov
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition
Dihydrofolate reductase (DHFR) and Thymidylate synthase (TS) are crucial enzymes in the folate metabolic pathway, which is essential for the synthesis of nucleotides required for DNA replication and repair. researchgate.netresearchgate.net Inhibition of these enzymes leads to a depletion of thymidylate, causing "thymineless death" in rapidly proliferating cells, making them well-established targets for cancer chemotherapy.
While the isoxazole scaffold is broadly explored for anticancer properties, specific research detailing the mechanistic inhibition of DHFR or TS by this compound derivatives is not extensively documented in the available scientific literature. One study noted that an isoxazole derivative with a chlorine substitution on the phenyl ring showed activity against the thymidylate synthase (TS) pathway in HepG2 cell lines. However, detailed mechanistic studies comparable to those for other enzyme targets are limited for this specific class of compounds. The development of isoxazole-based DHFR and TS inhibitors remains an area with potential for future investigation.
Carbonic Anhydrase (CA) Enzyme Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating glaucoma, edema, and certain types of cancer.
Several isoxazole-containing sulfonamides have been synthesized and evaluated as potent inhibitors of various human (h) CA isoforms. The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion located in the enzyme's active site.
Specifically, derivatives of 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide have demonstrated excellent, nanomolar-level inhibitory activity against the cytosolic isoform hCA II (an antiglaucoma target) and hCA VII (a target for neuropathic pain). The isoxazole ring and its substituents contribute to the binding affinity and isoform selectivity by forming additional interactions with amino acid residues lining the active site cavity.
Table 3: Inhibitory Activity (Ki) of Isoxazole Sulfonamides against hCA Isoforms
| Compound Series | Target | Ki Range (nM) |
|---|---|---|
| 5-Amino-isoxazoles | hCA II | 0.5 - 49.3 |
| 5-Amino-isoxazoles | hCA VII | 4.3 - 51.9 |
Ki values represent the inhibition constant, indicating the potency of the inhibitor. Data is for a series of 5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a significant class of anticancer agents, as their activity can lead to the re-expression of tumor suppressor genes.
The typical pharmacophore for an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a cap group. Isoxazole derivatives have been successfully incorporated into this model. A novel approach utilizes a 3-hydroxy-isoxazole moiety as a completely new ZBG. This group is hypothesized to satisfy the pharmacophore requirements for coordinating the catalytic zinc ion in the active site of HDACs, particularly the class IIb isoform HDAC6. In other designs, the isoxazole moiety has been placed in the linker region or as a cap group, demonstrating the scaffold's versatility. The inhibition of HDACs by these compounds leads to increased acetylation of proteins like tubulin, affecting cell proliferation and survival.
Table 4: In Vitro HDAC Inhibitory Activity of Selected Isoxazole Derivatives
| Compound Class | Target | IC50 (nM) |
|---|---|---|
| 3-hydroxy-isoxazole ZBG | HDAC6 | 700 (best candidate) |
| Isoxazole-hydroxamate (Comp 1) | HDAC1 | 100 |
| Isoxazole-hydroxamate (Comp 1) | HDAC3 | < 0.002 |
| Isoxazole-hydroxamate (Comp 1) | HDAC6 | < 0.002 |
| Isoxazole-hydroxamate (Comp 2) | HDAC1 | 271 |
| Isoxazole-hydroxamate (Comp 2) | HDAC3 | 0.42 |
| Isoxazole-hydroxamate (Comp 2) | HDAC6 | 0.002 |
IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.
Inhibition of GATA4-NKX2-5 Transcriptional Synergy
The transcription factors GATA4 and NKX2-5 are master regulators of heart development and are essential for stretch-induced cardiomyocyte hypertrophy, a condition that can lead to heart failure. These two factors physically interact and synergistically activate cardiac gene expression. researchgate.net Disrupting this protein-protein interaction is a novel therapeutic strategy for cardiac remodeling and repair.
A specific isoxazole carboxamide, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, was identified as a potent inhibitor of the GATA4-NKX2-5 transcriptional synergy. The mechanism is believed to involve the small molecule directly interfering with the protein-protein interaction between GATA4 and NKX2-5. This inhibition prevents the synergistic activation of hypertrophic genes like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). researchgate.net Affinity chromatography studies have confirmed that the immobilized hit compound directly binds to GATA4. This targeted disruption of a key transcriptional complex represents a novel mechanistic approach for isoxazole derivatives in the context of cardiovascular disease. researchgate.net
Table 5: Inhibition of GATA4-NKX2-5 Transcriptional Synergy
| Compound ID | Target | IC50 (µM) |
|---|---|---|
| Compound 3 | GATA4-NKX2-5 Synergy | 3 |
Compound 3 is N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide. IC50 value represents the concentration for 50% inhibition of the transcriptional synergy in a luciferase reporter gene assay.
Interactions with Active Sites of Specific Enzymes
Derivatives of this compound have been investigated for their interactions with the active sites of various enzymes, demonstrating a potential to modulate their activity. A notable area of research has been their effect on cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Studies on a series of isoxazole-carboxamide derivatives have revealed their capacity to inhibit COX-1 and COX-2 enzymes. The binding interactions of these compounds within the active sites of COX enzymes have been elucidated through molecular docking studies. For instance, certain derivatives with specific substitutions, such as 3,4-dimethoxy on one phenyl ring and a chlorine atom on another, have been shown to orient the 5-methyl-isoxazole ring towards a secondary binding pocket within the COX-2 enzyme. This positioning facilitates ideal binding interactions, leading to potent and selective inhibition. nih.gov
The following table summarizes the inhibitory activity of a selected isoxazole-carboxamide derivative against COX enzymes:
| Compound | Target Enzyme | IC50 (nM) | Selectivity Ratio (COX-1/COX-2) |
| A13 | COX-1 | 64 | 4.63 |
| COX-2 | 13 |
Data sourced from in vitro COX inhibition assays. nih.gov
These findings highlight that the isoxazole-carboxamide scaffold can be effectively tailored to interact with the active sites of specific enzymes, leading to significant biological activity. The nature and position of substituents on the aromatic rings play a crucial role in determining the potency and selectivity of these interactions.
Receptor Modulation and Signaling Pathway Interference
Modulation of AMPA Receptors and Ion Channel Gating Properties
Derivatives of isoxazole-4-carboxamide have emerged as significant modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for nociceptive transmission and inflammatory pain. These compounds have been shown to act as potent inhibitors of AMPA receptor activity. nih.govresearchgate.net
Electrophysiological studies have demonstrated that certain isoxazole-4-carboxamide derivatives can cause a substantial reduction in AMPA receptor-mediated whole-cell currents. researchgate.net For example, specific compounds have exhibited up to an 8-fold inhibition of AMPA receptor activity. nih.govresearchgate.net Beyond simple blockade, these derivatives also profoundly alter the biophysical gating properties of both homomeric and heteromeric AMPA receptor subunits. This dual modulation of AMPA receptor kinetics, affecting both activation and deactivation, presents a novel mechanistic approach. It is hypothesized that these compounds act as negative allosteric modulators, binding to regulatory sites distinct from the glutamate-binding domain. nih.gov
The ability of these isoxazole-4-carboxamide derivatives to modulate both receptor activity and gating properties underscores their therapeutic potential in conditions associated with AMPA receptor overactivation. nih.govresearchgate.net
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
While direct studies on this compound are limited, the broader class of carboxamide derivatives has been extensively explored as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key target for pain management. researchgate.net The general mechanism of TRPV1 antagonism by these compounds involves blocking the activation of the channel by various stimuli, including capsaicin. nih.gov
Pharmacophore models of TRPV1 antagonists often feature a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic region. Carboxamide derivatives can fit this model, with the carboxamide moiety potentially participating in hydrogen bonding interactions within the receptor binding site. For instance, piperidine (B6355638) carboxamides have been developed as potent TRPV1 antagonists. researchgate.net The antagonistic activity can be modulated by varying the substituents on the aromatic rings, which influences the hydrophobic and electronic properties of the molecule. nih.gov
Some TRPV1 antagonists have been observed to induce changes in body temperature as a side effect. Interestingly, the thermoregulatory effects can differ, with some compounds causing hyperthermia and others hypothermia. This has been linked to their differential modulation of TRPV1 activation by protons versus capsaicin. nih.gov
Ghrelin Receptor Antagonism
The ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHS-R1a), is another target for which isoxazole-carboxamide-like structures have been considered, although direct evidence for this compound is not available. The ghrelin system is involved in regulating appetite, and its modulation has therapeutic implications. nih.gov
Antagonists of the ghrelin receptor block the signaling pathways activated by ghrelin. This hormone, often called the "hunger hormone," acts on the GHS-R1a, a G protein-coupled receptor with high constitutive activity. nih.gov The binding of ghrelin to its receptor in the brain, particularly in the mesolimbic dopamine (B1211576) pathway, is associated with the rewarding properties of food and has been implicated in addiction. nih.gov Therefore, ghrelin receptor antagonists are being investigated for their potential to mitigate reward-seeking behaviors. The mechanism of action of these antagonists involves preventing the conformational changes in the receptor that are necessary for signal transduction upon ghrelin binding.
Modulation of Cellular Signaling Pathways
Derivatives containing a chloro-carboxamide scaffold have been shown to modulate critical cellular signaling pathways, such as the WNT/β-catenin pathway, which is often dysregulated in cancer. nih.gov While the specific compound has not been directly implicated, a structurally related (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide has been identified as a selective inhibitor of Dishevelled 1 (DVL1). nih.gov
DVL1 is a key protein in the WNT signaling cascade. By binding to the PDZ domain of DVL1, this inhibitor prevents its interaction with the Frizzled receptor, thereby turning off the aberrant activation of the WNT pathway. nih.gov This interference with a crucial signaling node highlights the potential for chloro-carboxamide derivatives to act as specific modulators of cellular signaling, offering a pathway for therapeutic intervention in diseases driven by signaling pathway dysregulation. Other cellular effects that can be modulated include neovascularization and tissue regeneration through the enhanced expression of factors like vascular endothelial growth factor and endothelial nitric oxide synthase. nih.gov
Antimicrobial Mechanisms of Action
Isoxazole and carboxamide moieties are present in various compounds with demonstrated antimicrobial activity. The mechanisms through which these derivatives exert their effects are multifaceted and can vary depending on the specific microbial target.
Some isoxazole-carboxamide derivatives have shown activity against both bacteria and fungi. nih.gov For instance, certain compounds have exhibited inhibitory effects against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans. nih.gov Molecular docking studies suggest that the antibacterial activity of these compounds may involve the inhibition of key bacterial enzymes, such as elastase in P. aeruginosa and KPC-2 carbapenemase in K. pneumonia. nih.gov
The antifungal mechanism of some carboxamide derivatives against Candida species has been linked to the disruption of the cell membrane through interference with ergosterol (B1671047) synthesis. nih.gov Additionally, the induction of oxidative stress through the production of reactive oxygen species (ROS) has been identified as a contributing factor to their antifungal effect. nih.gov The presence of a halogenated ring, such as a chlorophenyl group, is often associated with enhanced antimicrobial, particularly antifungal, activity. nih.gov Furthermore, some 5-methylisoxazole-3-carboxamide (B1215236) derivatives have been synthesized and evaluated as antitubercular agents, showing significant activity against Mycobacterium tuberculosis. researchgate.net
The following table provides a summary of the antimicrobial activity of a selected isoxazole-carboxamide derivative:
| Compound | Microbial Strain | MIC (mg/mL) |
| A8 | Pseudomonas aeruginosa | 2.00 |
| Klebsiella pneumoniae | 2.00 | |
| Candida albicans | 2.00 |
MIC (Minimum Inhibitory Concentration) values determined by microdilution assay. nih.gov
Targeting Essential Microbial Enzymes for Bacterial and Fungal Growth Inhibition
Derivatives of isoxazole-carboxamides are known to exert their antimicrobial effects by targeting crucial enzymes necessary for the growth and survival of bacteria and fungi. A primary mechanism involves the inhibition of enzymes involved in cell wall synthesis. For instance, some carboxamide derivatives have been shown to inhibit MurA, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By blocking this pathway, these compounds disrupt cell wall integrity, leading to bacterial cell death.
Another key target for this class of compounds is the fatty acid synthesis (FAS) pathway. Specifically, enzymes such as β-ketoacyl-acyl carrier protein synthase have been identified as targets for similar heterocyclic compounds. Inhibition of these enzymes disrupts the production of essential fatty acids required for building and maintaining cell membranes, ultimately halting microbial growth.
Interference with Pathogen Survival and Proliferation Processes
Beyond direct enzyme inhibition, this compound derivatives may interfere with broader cellular processes vital for pathogen survival and proliferation. One such mechanism is the disruption of biofilm formation. Biofilms are structured communities of microorganisms encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. Some isoxazole-containing molecules have demonstrated the ability to inhibit the formation of these protective biofilms, rendering the pathogens more susceptible to conventional antimicrobial agents. This is often achieved by interfering with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation.
Furthermore, these compounds can impact the expression of virulence factors. Virulence factors are molecules produced by pathogens that contribute to their pathogenicity. By down-regulating the genes responsible for producing toxins, adhesins, and other virulence factors, isoxazole-carboxamide derivatives can attenuate the ability of the pathogen to cause disease.
Mechanisms against Specific Pathogens (e.g., Mycobacterium tuberculosis, Pseudomonas aeruginosa, Candida albicans)
Mycobacterium tuberculosis: The mycolic acid biosynthetic pathway is a well-established target for anti-tubercular drugs. Some isoxazole derivatives have been suggested to inhibit enzymes within the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of mycolic acids, essential components of the mycobacterial cell wall. nih.gov By disrupting this pathway, these compounds compromise the structural integrity of the bacterium.
Pseudomonas aeruginosa: A key mechanism of pathogenesis for P. aeruginosa is its ability to form biofilms and utilize a type III secretion system to inject toxins into host cells. nih.gov While direct inhibition by this compound is not documented, related compounds are known to interfere with the quorum-sensing systems (such as las and rhl) that regulate biofilm formation and virulence factor production in this opportunistic pathogen. mdpi.com
Candida albicans: The primary mechanism of action for many antifungal agents against C. albicans is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. Azole antifungals, which share a heterocyclic nitrogen-containing ring structure, inhibit the enzyme lanosterol (B1674476) 14α-demethylase. It is plausible that isoxazole derivatives could exert their antifungal activity through a similar mechanism, leading to a compromised cell membrane and fungal cell death. Additionally, some antifungal compounds induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in fungal cells. nih.govresearchgate.net
Other Biological Activities at the Mechanistic Level
Antioxidant Mechanisms via Radical Scavenging
The isoxazole ring, in combination with other structural features, can confer antioxidant properties to a molecule. The primary mechanism of antioxidant activity for many phenolic and heterocyclic compounds is through radical scavenging. rsc.org This involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity and preventing it from causing oxidative damage to cellular components like DNA, proteins, and lipids. The ability of this compound derivatives to act as antioxidants would likely depend on the nature and position of substituents on the aromatic rings, which can influence the stability of the resulting radical and the ease of hydrogen or electron donation.
| Antioxidant Mechanism | Description |
| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical. |
| Single Electron Transfer (SET) | The antioxidant donates an electron to a free radical. |
Antiproliferative Mechanisms (e.g., cell cycle arrest, induction of apoptosis)
Isoxazole and carboxamide moieties are present in numerous compounds with demonstrated antiproliferative activity against various cancer cell lines. The mechanisms underlying this activity are often multifactorial. One common mechanism is the induction of apoptosis, or programmed cell death. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Many anticancer agents, including some carboxamide derivatives, have been shown to increase the expression of pro-apoptotic proteins (like Bax and caspases) and decrease the expression of anti-apoptotic proteins (like Bcl-2), tipping the cellular balance towards apoptosis. nih.gov
Another key antiproliferative mechanism is the induction of cell cycle arrest. By interfering with the function of cyclin-dependent kinases (CDKs) or other cell cycle regulatory proteins, these compounds can halt the progression of the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating. nih.gov
| Antiproliferative Mechanism | Key Molecular Events |
| Induction of Apoptosis | Activation of caspases, upregulation of Bax, downregulation of Bcl-2. |
| Cell Cycle Arrest | Inhibition of CDKs, arrest at G1/S or G2/M checkpoints. |
Neuroprotective Pathways
While direct evidence for the neuroprotective effects of this compound is lacking, related carboxamide derivatives have been explored for their potential in treating neurodegenerative diseases. One plausible mechanism is the modulation of neurotransmitter receptors. For example, certain thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators of AMPA receptors, which are involved in excitatory neurotransmission. mdpi.com By reducing excessive glutamate-induced excitotoxicity, these compounds could protect neurons from damage.
Additionally, the antioxidant properties discussed earlier can contribute to neuroprotection by mitigating oxidative stress, a known factor in the pathogenesis of many neurodegenerative disorders. By scavenging free radicals and reducing oxidative damage to neuronal cells, these compounds could help preserve neuronal function and survival. researchgate.net
Herbicide Safener Mechanisms (e.g., Glutathione (B108866) Transferase Enhancement, competition with Acetolactate Synthase)
The protective action of this compound and its derivatives as herbicide safeners is primarily attributed to two key molecular mechanisms: the enhancement of glutathione S-transferase (GST) activity and the competitive inhibition of the herbicide's target enzyme, acetolactate synthase (ALS). These mechanisms work in concert to enhance the crop's tolerance to herbicides without compromising the herbicide's efficacy against target weed species. mdpi.com
Glutathione Transferase Enhancement
One of the principal mechanisms by which isoxazole carboxamide derivatives protect crops from herbicide injury is by upregulating the activity of glutathione S-transferases (GSTs). nih.gov GSTs are a family of enzymes that play a crucial role in the detoxification of a wide range of xenobiotics, including herbicides. nih.govplos.org They catalyze the conjugation of the tripeptide glutathione to the herbicide molecule, a process that typically renders the herbicide more water-soluble and less toxic. nih.govplos.org This conjugation facilitates the subsequent sequestration of the herbicide conjugate into the vacuole, effectively neutralizing its phytotoxic effects. plos.org
Research has demonstrated that treatment with certain substituted oxazole (B20620) isoxazole carboxamides leads to a significant increase in both glutathione content and GST activity within the crop plant. nih.gov This enhanced enzymatic activity accelerates the metabolism and detoxification of the herbicide, preventing it from accumulating to phytotoxic levels in the crop. mdpi.com Safener-induced enhancement of GST expression is a well-documented phenomenon in cereal crops, contributing to their tolerance to various classes of herbicides. nih.govresearchgate.netnih.gov The induction of specific GST isozymes can be selective, depending on the particular safener compound used. nih.govnih.gov
Competition with Acetolactate Synthase
In addition to enhancing herbicide metabolism, derivatives of this compound can also act by directly competing with herbicides that target the enzyme acetolactate synthase (ALS). nih.gov ALS, also known as acetohydroxyacid synthase (AHAS), is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development. nih.govscispace.com Herbicides such as sulfonylureas inhibit ALS, leading to a deficiency in these vital amino acids and ultimately causing plant death. nih.gov
Molecular docking simulations have provided insights into how these safener compounds may exert their protective effect. These studies suggest that the isoxazole carboxamide derivatives can bind to the active site of the ALS enzyme. nih.gov By occupying this site, the safener molecule effectively competes with the herbicide, reducing the likelihood of the herbicide binding to and inhibiting the enzyme. nih.gov This competitive interaction allows the ALS enzyme to maintain its normal function, thereby preventing the herbicidal disruption of amino acid synthesis and protecting the crop from injury. nih.gov
The dual-action mechanism of enhancing detoxification pathways and competing at the herbicide's target site provides a robust protective effect in crops.
Table of Research Findings on Isoxazole Carboxamide Safener Mechanisms
| Mechanism | Observed Effect | Significance | Reference |
| Glutathione S-Transferase (GST) Enhancement | Increased glutathione content and GST activity. | Accelerates herbicide metabolism and detoxification. | nih.gov |
| Competition with Acetolactate Synthase (ALS) | Molecular docking simulations indicate competitive binding at the herbicide's active site. | Prevents herbicide from inhibiting essential amino acid synthesis. | nih.gov |
Future Directions and Emerging Research Areas
Exploration of Novel Isoxazole (B147169) Carboxamide Scaffolds
The core structure of isoxazole carboxamide serves as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. rsc.orgrsc.org Future research will continue to build upon this foundation by systematically exploring novel structural modifications to enhance pharmacological properties. rsc.org The synthesis of new derivatives by introducing various substituents is a key strategy. nih.govresearchgate.net For example, studies have shown that substituting the phenyl ring attached to the isoxazole core with halogens can influence the antiproliferative activities of the compounds. nih.gov
The exploration extends to creating hybrid molecules where the isoxazole carboxamide moiety is combined with other pharmacologically active heterocycles, such as triazoles or thiazoles. mdpi.comresearchgate.net This molecular hybridization aims to generate conjugates with potentially synergistic or novel therapeutic activities. mdpi.com The goal is to develop innovative treatments with improved potency and reduced toxicity by modifying the isoxazole structure. ijpca.org Researchers are actively designing and synthesizing series of new isoxazole carboxamide derivatives to evaluate their potential against various diseases. researchgate.netnih.gov
Table 1: Examples of Bioactive Isoxazole Carboxamide Scaffolds
| Compound Class | Key Structural Feature | Reported Biological Activity | Reference(s) |
| Phenyl-isoxazole-carboxamides | Varied substitutions on the phenyl ring | Anticancer, Antioxidant | rsc.orgnih.gov |
| 3-Substituted-isoxazole-4-carboxamides | Methoxy (B1213986) group substitution | Analgesic | nih.gov |
| Isoxazole-triazole hybrids | Conjugation of isoxazole and triazole rings | Antibacterial | mdpi.com |
| 5-Methylisoxazole-3-carboxamides | Modifications on the amide nitrogen | Antitubercular | researchgate.net |
Development of Advanced Synthetic Methodologies for Enhanced Efficiency
Progress in the synthesis of isoxazole carboxamides is crucial for accelerating the discovery and development of new therapeutic agents. Traditional methods often involve the coupling of an isoxazole-carboxylic acid with an appropriate amine using activating agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-Dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov Another common approach involves converting the carboxylic acid to a more reactive acid chloride before condensation with an amine. nih.govresearchgate.net
Integrated Computational and Experimental Approaches for Drug Discovery
The integration of computational and experimental techniques is revolutionizing the drug discovery process for isoxazole carboxamides. In silico methods, such as molecular docking, are used to predict how these compounds might bind to specific biological targets, like proteins or enzymes. nih.gov This computational screening allows researchers to prioritize which novel derivatives to synthesize, saving time and resources. nih.govresearchgate.net
Molecular docking studies can help elucidate the potential binding modes and affinities of ligands with their macromolecular receptors, which is a critical step in designing lead molecules. nih.gov Following computational analysis, the prioritized compounds are synthesized and subjected to in vitro biological evaluations, such as cytotoxicity assays against cancer cell lines. acs.org This iterative cycle of design, prediction, synthesis, and testing accelerates the identification of promising drug candidates. Furthermore, computational tools are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. mdpi.comacs.org
Design of Multi-Targeted Isoxazole Carboxamide Agents
The inherent ability of the isoxazole scaffold to interact with multiple biological targets has led to an emerging trend in the design of multi-targeted agents. rsc.orgrsc.org Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs less effective. rsc.orgsemanticscholar.org Isoxazole carboxamides, which have demonstrated a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects, are ideal candidates for the development of therapies that can modulate several targets simultaneously. rsc.orgsemanticscholar.org
This strategy involves the rational design of single molecules that incorporate pharmacophoric features capable of interacting with different biological entities. For example, a single isoxazole derivative could be engineered to inhibit both cyclooxygenase (COX) enzymes and cancer cell proliferation. acs.org Another approach is the creation of hybrid molecules, such as combining the isoxazole nucleus with a triazole ring, to develop agents with broad-spectrum antibacterial activity. mdpi.com This multi-targeted approach holds the potential to address unmet medical needs by providing more effective and holistic treatment strategies. rsc.org
Investigation of Isoxazole Carboxamides in Chemical Biology Tools Development
Beyond their direct therapeutic applications, isoxazole carboxamides are being explored as versatile tools in chemical biology to probe and understand complex biological processes. A significant development in this area is the use of the isoxazole ring as a native photo-cross-linker. espublisher.com Specially designed isoxazole derivatives can be used in photoaffinity labeling experiments to covalently bind to their protein targets upon UV irradiation. This technique is invaluable for identifying the specific cellular targets of a bioactive compound and for mapping protein-protein interactions within signaling pathways. espublisher.com
The development of isoxazole-based probes can help elucidate the mechanism of action of drugs and discover new therapeutic targets. By modifying the isoxazole carboxamide scaffold with reporter tags such as fluorophores or biotin, researchers can create molecular probes for use in cellular imaging and affinity purification studies. This functionalization allows for the visualization of drug distribution within cells and the identification of binding partners, providing deeper insights into their biological function.
Advanced Characterization Techniques for Deeper Mechanistic Understanding
A thorough understanding of how isoxazole carboxamides exert their biological effects at a molecular level is essential for their optimization as therapeutic agents. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are routinely used to confirm the chemical structure of newly synthesized compounds, advanced methods are required for mechanistic studies. nih.govresearchgate.netijpca.org
To gain deeper insights, researchers are employing a range of sophisticated analytical and biological techniques. Single-crystal X-ray diffraction can reveal the precise three-dimensional structure of isoxazole derivatives and how they interact with their target proteins at an atomic level. researchgate.netnih.gov Biological assays are also becoming more advanced; for instance, beyond simple cytotoxicity screening, techniques like cell cycle analysis and annexin (B1180172) V tests are used to determine if a compound induces cell cycle arrest or apoptosis. acs.org The integration of these advanced characterization methods will be critical for elucidating detailed structure-activity relationships (SAR) and for the rational design of next-generation isoxazole carboxamide drugs. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Chloro-3-methylisoxazole-5-carboxamide to improve yield and purity?
- Methodology : Utilize coupling reactions with activated carboxylic acid derivatives (e.g., EDCI or HOBt) to form the carboxamide bond. For example, reacting 4-chloro-3-methylisoxazole-5-carboxylic acid with a substituted aniline in DMF at room temperature, followed by purification via column chromatography (petroleum ether/Et₂O). Monitor reaction progress using TLC and confirm purity via HPLC or NMR spectroscopy. Adjust stoichiometry (1:1 molar ratio) and solvent polarity to minimize side products .
- Critical Parameters : Control reaction temperature to avoid decarboxylation and ensure anhydrous conditions to prevent hydrolysis of the isoxazole ring.
Q. What analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use and NMR in deuterated DMSO to confirm substituent positions (e.g., δ=2.24 ppm for methyl groups) and aromatic proton coupling patterns .
- Mass Spectrometry : High-resolution ESI-TOF MS to verify molecular ion peaks (e.g., [M+H] at m/z 347.0593) and isotopic distribution .
- X-ray Crystallography : For resolving 3D conformation and bond angles, particularly when studying interactions with biological targets .
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
- Methodology : Perform stability studies in simulated biological fluids (e.g., PBS at pH 7.4 or 5.0) at 37°C. Quantify degradation products using LC-MS and compare half-life () under varying conditions. Include controls with protease inhibitors to distinguish chemical vs. enzymatic degradation .
Advanced Research Questions
Q. What strategies are recommended for identifying biological targets of this compound?
- Methodology :
- Affinity Chromatography : Immobilize the compound on a solid support to capture binding proteins from cell lysates. Elute and identify targets via tryptic digest and LC-MS/MS .
- In Silico Docking : Use molecular docking software (e.g., AutoDock Vina) to screen against protein databases, focusing on enzymes with isoxazole-binding pockets (e.g., kinases or cytochrome P450 isoforms) .
Q. How can structural modifications enhance the bioactivity of this compound?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace the chloro group with electron-withdrawing substituents (e.g., -CF₃) to improve metabolic stability. Modify the methyl group to bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions with targets .
- Synthetic Routes : Introduce fluorine atoms via electrophilic substitution or synthesize prodrugs (e.g., ester derivatives) to improve bioavailability .
Q. How should researchers address contradictions in biological activity data for this compound across different assay systems?
- Methodology :
- Assay Optimization : Standardize mitochondrial isolation protocols (e.g., differential centrifugation in sucrose-Tris buffer) to minimize variability in respiration assays .
- Data Normalization : Use internal controls (e.g., FCCP for mitochondrial uncoupling) and normalize activity to protein concentration or cell count.
- Mechanistic Studies : Employ CRISPR-Cas9 knockout models to confirm target specificity and rule off-target effects .
Key Considerations for Experimental Design
- Regioselectivity in Substitution : The chloro group at position 4 and methyl at position 3 influence electronic effects; prioritize meta-substituted analogs for enhanced reactivity .
- Toxicity Screening : Assess mitochondrial toxicity (e.g., via Calcium Green-5N assays) early in development to avoid false positives in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
